2-Amino-5-methyl-4-phenylthiazole

Catalog No.
S663102
CAS No.
30709-67-2
M.F
C10H10N2S
M. Wt
190.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methyl-4-phenylthiazole

CAS Number

30709-67-2

Product Name

2-Amino-5-methyl-4-phenylthiazole

IUPAC Name

5-methyl-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

InChI

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)

InChI Key

HTXQOROHFFYFMC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2

Synonyms

NSC 54435

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2

Synthesis and Characterization:

2-Amino-5-methyl-4-phenylthiazole is an organic compound with the chemical formula C₁₀H₁₀N₂S. While its natural occurrence is unknown, it can be synthesized through various methods, including the reaction of 2-amino-5-methylthiazole with benzaldehyde []. The resulting product is a white solid with a melting point of 122-126 °C [].

Potential Biological Activities:

  • Antimicrobial activity

    Studies have shown that 2-amino-5-methyl-4-phenylthiazole exhibits antimicrobial activity against various bacterial and fungal strains [, ]. However, the specific mechanisms of action and the effectiveness against clinically relevant pathogens remain unclear.

  • Antioxidant activity

    Research suggests that 2-amino-5-methyl-4-phenylthiazole may have free radical scavenging properties, indicating potential antioxidant activity []. However, further studies are needed to determine its efficacy and potential applications in this area.

2-Amino-5-methyl-4-phenylthiazole is an organic compound characterized by its thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The chemical formula for this compound is C10H10N2S, and it has a molecular weight of approximately 194.26 g/mol. This compound features an amino group (-NH2), a methyl group (-CH3), and a phenyl group (C6H5) attached to the thiazole ring, contributing to its unique chemical properties and reactivity. It is known for its role as a synthetic intermediate in pharmaceutical chemistry and has garnered attention for its biological activities.

2-Amino-5-methyl-4-phenylthiazole exhibits various nucleophilic reactions due to the presence of the amino group. Notably, it has been studied for its reactivity with electrophiles such as 4,6-dinitrobenzofuroxan, leading to the formation of adducts through nucleophilic substitution reactions. Kinetic studies indicate that the compound's nucleophilic character can be influenced by solvent effects and structural modifications, which affect its reactivity in different chemical environments .

The biological activity of 2-Amino-5-methyl-4-phenylthiazole has been explored in several studies, highlighting its potential as an antimicrobial agent. The compound has shown promising results against various bacterial strains, indicating its utility in developing new antibiotics or antimicrobial agents. Additionally, it has been investigated for other pharmacological activities, including anti-inflammatory effects and potential applications in cancer treatment .

Several synthesis methods have been developed for 2-Amino-5-methyl-4-phenylthiazole:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving thiazole derivatives and amines.
  • Formylation: The Vilsmeier-Haack formylation method has been used to introduce aldehyde groups into thiazole derivatives, which can subsequently be converted to 2-Amino-5-methyl-4-phenylthiazole .
  • Multi-step Synthetic Routes: Researchers have also reported multi-step synthetic pathways that involve the formation of intermediates before yielding the final product.

These methods provide flexibility in modifying the compound's structure for enhanced biological activity or specificity.

2-Amino-5-methyl-4-phenylthiazole serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of new drugs with antimicrobial properties. Its unique structure allows it to participate in further chemical transformations that can lead to novel therapeutic agents. Additionally, it is utilized in research settings to study reaction mechanisms involving thiazole derivatives and their derivatives in medicinal chemistry .

Interaction studies involving 2-Amino-5-methyl-4-phenylthiazole have focused on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the kinetics of nucleophilic substitution reactions and provide insight into the compound's potential interactions within biological systems. The concentration-dependent effects on reaction rates have been documented, emphasizing how variations in concentration can influence the formation of reaction products .

Several compounds share structural similarities with 2-Amino-5-methyl-4-phenylthiazole, including:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methylthiazoleThiazole ring with an amino group and methyl substituentLess bulky than 2-Amino-5-methyl-4-phenylthiazole
2-AminothiazoleBasic thiazole structure with an amino groupLacks additional substituents on the ring
4-PhenylthiazoleThiazole ring with a phenyl substituentDoes not contain an amino group
2-Amino-5-benzylthiazoleBenzyl group instead of a phenyl groupMay exhibit different biological activities

The uniqueness of 2-Amino-5-methyl-4-phenylthiazole lies in its combination of amino, methyl, and phenyl groups, which enhances its reactivity and biological activity compared to other thiazole derivatives. This distinct combination allows for diverse applications in medicinal chemistry and drug development.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.05646950 g/mol

Monoisotopic Mass

190.05646950 g/mol

Heavy Atom Count

13

UNII

LE89AC2WOO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

30709-67-2

Wikipedia

5-Methyl-4-phenyl-1,3-thiazol-2-amine

Dates

Last modified: 08-15-2023

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